molecular formula C11H15NO2 B14454061 2-Propanone, (beta-hydroxyphenethyl)oxime CAS No. 73826-09-2

2-Propanone, (beta-hydroxyphenethyl)oxime

Cat. No.: B14454061
CAS No.: 73826-09-2
M. Wt: 193.24 g/mol
InChI Key: VTTGYMYSMCCTKS-UHFFFAOYSA-N
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Description

2-Propanone, (beta-hydroxyphenethyl)oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 2-propanone (commonly known as acetone) and features a beta-hydroxyphenethyl group attached to the oxime nitrogen. It is a versatile chemical with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, (beta-hydroxyphenethyl)oxime typically involves the reaction of 2-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Dissolve hydroxylamine hydrochloride in water.
  • Add sodium hydroxide to the solution to liberate free hydroxylamine.
  • Introduce 2-propanone to the reaction mixture.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • Isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product. Purification steps such as recrystallization or distillation may be employed to achieve high-purity oxime.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, (beta-hydroxyphenethyl)oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted oximes or amides.

Scientific Research Applications

2-Propanone, (beta-hydroxyphenethyl)oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, (beta-hydroxyphenethyl)oxime involves its interaction with molecular targets through its oxime functional group. The oxime can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can undergo tautomerization, which affects its reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-Propanone, (beta-hydroxyphenethyl)oxime can be compared with other oximes such as:

    Acetone oxime: Similar in structure but lacks the beta-hydroxyphenethyl group.

    Benzaldoxime: Derived from benzaldehyde, differing in the aromatic ring structure.

    Cyclohexanone oxime: Derived from cyclohexanone, differing in the cyclic structure.

The uniqueness of this compound lies in its beta-hydroxyphenethyl group, which imparts distinct chemical properties and reactivity compared to other oximes.

Properties

CAS No.

73826-09-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-phenyl-2-(propan-2-ylideneamino)oxyethanol

InChI

InChI=1S/C11H15NO2/c1-9(2)12-14-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8H2,1-2H3

InChI Key

VTTGYMYSMCCTKS-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(C1=CC=CC=C1)O)C

Origin of Product

United States

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